REACTION_SMILES
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[Al+3:2].[CH3:10][C:11](=[O:12])[NH:13][CH2:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:23][CH2:24][CH2:25][Cl:26].[Cl:5][CH2:6][C:7](=[O:8])[Cl:9].[OH2:22]>>[Cl:5][CH2:6][C:7](=[O:8])[c:19]1[cH:18][cH:17][c:16]([CH2:15][CH2:14][NH:13][C:11]([CH3:10])=[O:12])[cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)NCCc1ccc(C(=O)CCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |